2-(Quinazolin-4-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112270-68-5 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-quinazolin-4-ylacetonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7H,5H2 |
InChI Key |
LZSRSPZNEUFFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CC#N |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 2 Quinazolin 4 Yl Acetonitrile and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR methods are employed to establish connectivity and stereochemistry.
¹H NMR spectroscopy of quinazoline (B50416) derivatives provides valuable information about the protons in the molecule. For instance, in a study of 2,3-dihydro-3-[(S)-1-phenethyl]-4(1H)-quinazolinone and its 2-substituted analogs, the chemical shifts (δ) of the hydrogen nuclei of the amine moiety were correlated with the configuration of the newly formed stereogenic center at C-2. nih.gov The aromatic protons of the quinazoline ring typically appear as multiplets in the downfield region of the spectrum. For example, the ¹H NMR spectrum of 2-phenylquinazolin-4(3H)-one shows a multiplet for the aromatic protons between δ 7.52 and 8.21 ppm. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. In various quinazolin-4(3H)-one derivatives, the carbonyl carbon (C-4) typically resonates at a downfield chemical shift. rsc.org For instance, in 2-phenylquinazolin-4(3H)-one, the C-4 carbon appears at δ 162.4 ppm. rsc.org The carbon atoms of the quinazoline ring and any substituents can also be assigned based on their characteristic chemical shifts and coupling patterns. rsc.orgrsc.org
Detailed ¹H and ¹³C NMR data for representative quinazoline derivatives are presented in the table below.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Phenylquinazolin-4(3H)-one | 12.56 (br s, 1H), 8.21 (d, J = 7.9 Hz, 2H), 8.18 (dd, J = 7.9 Hz, J = 1.2 Hz, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.76 (d, J = 7.9 Hz, 1H), 7.62-7.52 (m, 4H) | 162.4, 152.4, 148.9, 134.7, 132.9, 31.5, 128.7, 127.9, 127.6, 126.7, 126.0, 121.1 | rsc.org |
| 2-(4-Bromophenyl)quinazolin-4(3H)-one | 12.63 (br s, 1H), 8.15 (m, 3H), 7.85 (t, J = 7.5 Hz, 1H), 7.76 (t, J = 9.2 Hz, 3H), 7.54 (t, J = 7.3 Hz, 1H) | 162.3, 151.6, 148.7, 134.9, 132.1, 131.8, 130.0, 127.7, 127.0, 126.1, 125.4, 121.2 | rsc.org |
| 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 12.62 (br s, 1H), 8.28 – 8.10 (m, 3H), 7.85 (d, J = 6.9 Hz, 1H), 7.75 (d, J = 7.6 Hz, 1H), 7.63 (d, J = 7.7 Hz, 2H), 7.54 (t, J = 6.7 Hz, 1H) | 162.3, 151.5, 148.8, 136.5, 134.8, 131.7, 129.8, 128.9, 127.7, 127.0, 126.0, 121.2 | rsc.org |
| 2-(o-Tolyl)quinazolin-4(3H)-one | 12.46 (br s, 1H), 8.18 (d, J = 7.9 Hz, 1H), 7.86–7.83 (m, 1H), 7.70 (d, J = 8.1 Hz, 1H), 7.58–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.38 – 7.30 (m, 2H), 2.40 (s, 3H) | 161.9, 154.5, 148.9, 136.3, 134.6, 134.4, 130.70, 130.1, 129.3, 127.5, 126.8, 126.0, 125.9, 121.2, 19.7 | rsc.org |
| 2-(Pyridin-2-yl)quinazolin-4(3H)-one | 11.86 (br s, 1H), 8.77 (d, J = 4.5 Hz, 1H), 8.47 (d, J = 7.9 Hz, 1H), 8.20 (d, J = 7.8 Hz, 1H), 8.09 (td, J = 7.8, 1.5 Hz, 1H), 7.91–7.86 (m, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.59 (t, J = 7.4 Hz, 1H) | 160.9, 150.1, 149.2, 148.9, 148.6, 138.2, 134.9, 127.9, 127.4, 126.8, 126.3, 122.3, 122.2 | rsc.org |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for confirming the regiochemistry of substitution on the quinazoline scaffold. For example, in the structural elucidation of N- and/or O-alkylation products of quinazolinone derivatives, HMBC spectra showed correlations between the protons of the N-CH₂R group and the carbons of C-2 and C-4 of the quinazolinone ring, confirming N-alkylation. researchgate.netresearchgate.net Similarly, in another study, the HMBC spectrum was used to confirm the structure of a product by showing correlations between the 2-H proton of the quinazolinone and the carbon of the NCH₂R group. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound. rsc.orgrsc.org For instance, the HRMS (ESI) of 2-phenylquinazolin-4(3H)-one showed a [M+H]⁺ ion at m/z 223.0865, which corresponds to the calculated value of 223.0866 for C₁₄H₁₁N₂O⁺. rsc.org
The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule. In the mass spectrum of various 2,3-disubstituted quinazolin-4(3H)-one derivatives, characteristic fragmentation patterns were observed, which helped to confirm their structures. sapub.org For example, the mass spectrum of N'-(2-hydroxybenzylidene)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetohydrazide showed the molecular ion peak at m/z 430, along with other significant fragments that supported the proposed structure. sapub.org
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In 2-(quinazolin-4-yl)acetonitrile and its analogs, characteristic vibrational modes can be observed. The nitrile group (C≡N) typically shows a sharp absorption band in the region of 2265-2240 cm⁻¹. nih.gov The C=O stretching vibration of the quinazolinone ring is usually observed in the range of 1709-1663 cm⁻¹. sapub.orgnih.gov The N-H stretching vibration can also be seen in the spectra of compounds with an N-H group, typically in the region of 3444-3130 cm⁻¹. sapub.org The stretching vibrational mode of N1–H1 for some quinazoline derivatives has been observed at around 2726 cm⁻¹ in the ground state. acs.org
The table below summarizes the characteristic IR absorption bands for some quinazoline derivatives.
| Compound | Characteristic IR Bands (cm⁻¹) | Reference |
| N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetamide | 3185 (NH), 1793, 1738, 1684 (C=O) | sapub.org |
| (E)-N′-(4-methoxybenzylidene)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio) acetohydrazide | 3172 (NH), 1680 (C=Oquinazolin), 1645 (C=Oamide) | sapub.org |
| N′-(2-hydroxybenzylidene)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio) acetohydrazide | 3444 (OH), 3177 (NH), 1678 (C=Oquinazolin), 1655 (C=Oamide) | sapub.org |
| 2-(2-cyano-2-(4-oxo-1,3-dithiolan-2-ylidene)acetyl)hydrazine-1-carbonothioyl)-4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide | 3180 (NH), 2265 (C≡N), 1709, 1660 (C=O) | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which can be compared with the calculated values based on the proposed molecular formula. This method is often used to confirm the purity and composition of newly synthesized compounds. Several studies on quinazoline derivatives have reported elemental analysis data to verify the structures of the synthesized compounds. sapub.orgnih.govnih.gov For example, for N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetamide, the calculated elemental composition was C, 63.15%; H, 3.53%; N, 12.27%; S, 7.02%, which was in good agreement with the found values of C, 63.27%; H, 3.68%; N, 12.08%; S, 6.90%. sapub.org
Computational Chemistry and Theoretical Investigations of 2 Quinazolin 4 Yl Acetonitrile Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and properties of quinazoline-based compounds. These calculations provide a quantum mechanical-level understanding of molecular behavior, which is crucial for rational drug design and the prediction of chemical reactivity.
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
DFT calculations are frequently employed to determine the electronic structure of quinazoline (B50416) derivatives. researchgate.netdntb.gov.ua These studies often focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity descriptors. The planarity of the quinazoline ring system is a key feature, with minor deviations observed in some crystal structures. nih.gov The distribution of molecular orbitals provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the Highest Occupied Molecular Orbital (HOMO) indicates the electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the electron-accepting ability.
The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap generally suggests higher reactivity. Various reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity and predict its behavior in chemical reactions.
Table 1: Calculated Reactivity Descriptors for a Quinazolin-2,4-dione Derivative
| Parameter | Value (Gas Phase) | Value (Aqueous Medium) |
|---|---|---|
| HOMO Energy | Varies | Similar to gas phase |
| LUMO Energy | Varies | Not specified |
| Energy Gap (Eg) | Significantly decreased by electron-withdrawing groups | Not specified |
Data derived from studies on quinazolin-2,4-dione derivatives, which share the core quinazoline structure. researchgate.net
The electronic absorption spectra of quinazoline derivatives, often studied using Time-Dependent DFT (TD-DFT), reveal transitions that are influenced by the electronic structure. researchgate.netacs.org Typically, π → π* transitions are observed in the aromatic rings, while n → π* transitions can also occur, involving the non-bonding electrons on the nitrogen atoms. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving quinazoline derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways. This level of detail is crucial for understanding how these molecules are synthesized and how they might interact with biological targets.
For example, in the synthesis of functionalized quinazolines, DFT can be used to model the step-by-step process, including the formation of key intermediates and the regeneration of catalysts. researchgate.net The stability of proposed intermediates can be calculated to support or refute a hypothesized mechanism. researchgate.net Transition state analysis allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the factors that control the outcome of a reaction.
Regioselectivity and Stereochemistry Predictions
The prediction of regioselectivity and stereochemistry is a significant application of DFT in the study of quinazoline chemistry. In reactions where multiple products can be formed, DFT calculations can predict which isomer is more likely to be produced by comparing the energies of the possible transition states leading to each product.
For instance, in the functionalization of the quinazoline ring, DFT can help predict whether a substituent will add to a specific position on the quinazoline core or on a pendant group. acs.org Similarly, when chiral centers are formed, DFT can be used to predict the stereochemical outcome of the reaction by calculating the energies of the diastereomeric transition states. This predictive power is essential for designing syntheses that yield the desired isomer with high selectivity.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in structure-based drug design, allowing researchers to screen virtual libraries of compounds and to understand how potential drug molecules interact with their biological targets at an atomic level.
Binding Mode Analysis with Biological Targets
For 2-(Quinazolin-4-yl)acetonitrile and its analogs, molecular docking studies have been instrumental in identifying and characterizing their interactions with various biological targets, including enzymes and receptors implicated in diseases like cancer and bacterial infections. nih.govresearchgate.netnih.gov These studies have explored the binding of quinazoline derivatives to targets such as dihydrofolate reductase (DHFR), PARP10, and DNA gyrase B. nih.govresearchgate.netnih.govunivie.ac.at
The analysis of the docking results reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: Crucial for orienting the ligand within the binding site. nih.gov
Pi-alkyl and pi-sigma interactions: Occur between the aromatic rings of the quinazoline scaffold and the alkyl or sigma-bonding regions of amino acid residues. nih.gov
Pi-pi stacking/T-shaped interactions: Involve the aromatic systems of the ligand and aromatic amino acid residues like tyrosine and histidine. nih.gov
By visualizing these interactions, researchers can understand the key structural features of the quinazoline scaffold that are responsible for its binding affinity and selectivity. nih.gov
Table 2: Examples of Biological Targets and Interacting Residues for Quinazolinone Derivatives
| Target Protein | Interacting Residues | Type of Interaction |
|---|---|---|
| PARP10 | Ala921, Leu926, Tyr932, Ile987 | Pi-alkyl |
| PARP10 | Ala911 | Hydrogen bond |
| PARP10 | Val913 | Pi-sigma, Pi-alkyl |
| PARP10 | Tyr917, Tyr919 | Pi-alkyl |
| PARP10 | His887 | Pi-pi stacked |
Data from docking studies of a quinazolinone derivative. nih.gov
Structure-Based Drug Design Insights
The insights gained from molecular docking studies are pivotal for structure-based drug design. nih.gov By understanding the binding mode of a lead compound like this compound, medicinal chemists can rationally design new derivatives with improved potency and selectivity.
This process often involves:
Identifying key interactions: Recognizing the most important interactions for binding allows for the design of new molecules that maintain or enhance these interactions.
Exploring unoccupied pockets: Docking can reveal empty spaces within the binding site that can be filled by adding new functional groups to the ligand, potentially leading to stronger binding.
Improving pharmacokinetic properties: Computational tools can be used in conjunction with docking to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed compounds, helping to ensure that they have drug-like characteristics. nih.gov
Through iterative cycles of design, synthesis, and testing, guided by molecular docking and other computational methods, the development of novel and effective therapeutic agents based on the quinazoline scaffold can be significantly accelerated. arxiv.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
Molecular Dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of molecules over time, providing a detailed picture of their conformational flexibility and interactions with biological targets. For quinazoline derivatives, MD simulations are crucial for understanding their mechanism of action as inhibitors of various enzymes. rsc.orgresearchgate.net
MD simulations on quinazoline-based compounds, such as those targeting enzymes like Matrix Metalloproteinase-13 (MMP-13) or Poly(ADP-ribose) polymerase-1 (PARP1), reveal critical information about the stability of the ligand-protein complex. rsc.orgnih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over nanoseconds, indicating whether the ligand remains stably bound in the active site. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å), suggests a stable binding mode.
Furthermore, MD simulations elucidate the specific intermolecular interactions that anchor the ligand in the binding pocket. Key interactions for quinazoline derivatives often involve hydrogen bonds between the quinazoline nitrogen atoms or exocyclic functional groups and amino acid residues like asparagine, glycine, or serine in the target protein. rsc.orgnih.gov For a system involving this compound, MD simulations would likely explore the role of the quinazoline nitrogens and the nitrile group in forming stable hydrogen bonds or other electrostatic interactions within a target binding site. The conformational landscape of the acetonitrile (B52724) substituent relative to the quinazoline ring can also be mapped to understand its influence on binding affinity and selectivity.
The general workflow for such an investigation is summarized in the table below.
| MD Simulation Step | Description | Typical Parameters/Software | Insights Gained |
| System Preparation | The receptor-ligand complex is prepared, solvated in a water box, and neutralized with ions. | AMBER, GROMACS, CHARMM force fields | A realistic physiological environment is simulated. |
| Minimization | The system's energy is minimized to remove steric clashes. | Steepest descent and conjugate gradient algorithms | A stable starting structure for the simulation is obtained. |
| Equilibration | The system is gradually heated and equilibrated under constant temperature and pressure (NVT/NPT ensembles). | Berendsen or Nosé-Hoover thermostat; Parrinello-Rahman barostat | The system reaches thermal and pressure equilibrium. |
| Production Run | The simulation is run for an extended period (e.g., 10-100 ns or more) to collect trajectory data. | Production MD settings | Data on atomic positions and velocities over time are generated. |
| Trajectory Analysis | The collected data is analyzed to understand dynamic behavior. | RMSD, RMSF, Hydrogen Bond Analysis, Principal Component Analysis (PCA) | Stability of the complex, key binding interactions, conformational changes, and collective motions are understood. |
This table presents a generalized workflow for MD simulations. Specific parameters can vary based on the system and research objectives.
By analyzing these dynamics, researchers can rationalize the activity of known compounds and predict the potential of new derivatives like this compound as targeted inhibitors.
Theoretical Prediction of Spectroscopic Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with high accuracy. researchgate.netresearchgate.net These theoretical predictions are vital for interpreting experimental spectra, confirming molecular structures, and understanding the electronic characteristics of compounds like this compound.
DFT methods, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be used to perform geometry optimization, followed by the calculation of vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net
For vibrational analysis, the calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. The assignment of vibrational modes can be performed based on the potential energy distribution (PED). researchgate.net For this compound, characteristic vibrational modes would include C=N and C=C stretching vibrations of the quinazoline ring, C-H stretching and bending modes, and the distinctive C≡N stretching frequency of the nitrile group.
NMR chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized molecular geometry. researchgate.netresearchgate.net The theoretical shifts are often referenced against a standard compound like Tetramethylsilane (TMS), also calculated at the same level of theory, and show a strong linear correlation with experimental values. ruc.dk This allows for the unambiguous assignment of signals in the experimental NMR spectra.
The table below illustrates the type of data that can be generated by comparing theoretical and experimental spectroscopic values for a related nitrile-containing heterocyclic compound, serving as an example for what could be expected for this compound. researchgate.net
| Vibrational Mode | Description | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| ν(C≡N) | Nitrile group stretching | ~2250 | ~2255 |
| ν(C=N) | Quinazoline ring stretching | ~1620 | ~1625 |
| ν(C=C) | Aromatic ring stretching | ~1580 | ~1582 |
| δ(C-H) | Aromatic C-H in-plane bending | ~1150 | ~1148 |
Note: The values in this table are representative examples based on published data for analogous compounds and are intended for illustrative purposes only. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). nih.gov These calculations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. nih.gov
Pharmacological Research and Biological Activities of Quinazoline Acetonitrile Derivatives in Vitro and Preclinical Studies
Antineoplastic and Anticancer Activities
Quinazoline-based compounds have emerged as a promising class of antineoplastic agents, with several derivatives already approved for cancer treatment. nih.govnih.gov The anticancer effects of these derivatives are often attributed to their ability to interfere with key cellular processes involved in cancer cell proliferation and survival. nih.govresearchgate.net
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR) and Signaling Pathways
A primary mechanism through which quinazoline (B50416) derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.net EGFR is a crucial enzyme in the proliferation and survival of cancer cells, and its inhibition is a key therapeutic strategy. researchgate.netnih.gov Non-small cell lung cancer (NSCLC) patients with activating EGFR mutations often respond to quinazoline-based drugs like gefitinib (B1684475) and erlotinib. nih.gov
Recent research has focused on developing quinazoline derivatives as allosteric EGFR inhibitors to combat resistance mutations like C797S. nih.govelsevierpure.com For instance, certain quinazolinone derivatives have shown potent inhibitory activity against EGFR mutants. nih.gov One study reported a 5-F quinazolinone derivative that led to tumor regression in an H1975 efficacy model. elsevierpure.com The design of novel 2-substituted quinazolinone derivatives has also yielded compounds with significant EGFR tyrosine kinase inhibitory activity. tandfonline.com Furthermore, hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures have been developed as dual inhibitors of both EGFR and BRAFV600E, another key protein in cancer signaling. nih.gov
The following table summarizes the inhibitory activity of selected quinazolinone derivatives against EGFR:
| Compound | R Group | Inhibition Rate (%) at 1 µM against EGFRwt-TK |
| 5a | H | 1.91 |
| 5g | - | 64.95 |
| 23 | - | IC50 of 0.2 nM |
| Data sourced from multiple studies. nih.govtandfonline.com |
Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Modulation
Quinazoline derivatives have also been investigated for their ability to modulate other important cancer-related pathways, including the Phosphoinositide 3-Kinase (PI3K) pathway and the activity of Histone Deacetylases (HDACs). The PI3K/Akt/mTOR signaling axis is frequently dysregulated in cancer, and its inhibition is a valid therapeutic approach. nih.gov
Dual inhibitors that target both HDAC and PI3K have been developed by incorporating a hydroxamic acid moiety into a quinazoline-based PI3K pharmacophore. nih.gov This polypharmacology approach aims to overcome the limitations of single-target agents. nih.gov
Furthermore, a series of phthalazino[1,2-b]-quinazolinone derivatives have been synthesized as multi-target HDAC inhibitors. One such compound, 8h, displayed nanomolar IC50 values against various cancer cells and HDAC subtypes, proving more potent than the approved HDAC inhibitor SAHA (vorinostat). nih.gov This compound was found to suppress tumor growth by increasing the acetylation of histone 3 (H3) and α-tubulin. nih.gov Novel quinazoline-4-(3H)-one derivatives have also been designed as selective HDAC6 inhibitors, with some compounds showing potent antiproliferative activity in several tumor cell lines. mdpi.com
Antiproliferative Effects on Human Cancer Cell Lines (e.g., MCF-7, A549, HT-29, HepG2, PC-3)
The antiproliferative effects of quinazoline acetonitrile (B52724) derivatives have been evaluated against a wide range of human cancer cell lines. nih.govresearchgate.net Studies have consistently demonstrated their ability to inhibit the growth of various cancer cells, including those from breast (MCF-7), lung (A549), colon (HT-29, HCT-116), and liver (HepG2) cancers. nih.govresearchgate.netnih.govnih.govconsensus.app
For example, a series of novel quinazolinone derivatives fused with imidazolone (B8795221) showed anticancer activity against HeLa (cervical), MCF-7 (breast), HL-60 (leukemia), and HepG2 (hepatocellular carcinoma) cell lines. nih.gov Another study reported that a specific acetohydrazide-quinazolinone derivative exhibited strong activity against both HepG-2 and MCF-7 cells, comparable to the standard drug doxorubicin. consensus.app
The table below presents the antiproliferative activity of a selected quinazoline-2,4(1H,3H)-dione derivative against various cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) for Compound 7 |
| HUH-7 | Liver | 2.5 |
| MCF-7 | Breast | 6.8 |
| HCT-116 | Colon | 4.9 |
| Data sourced from a study on quinazoline-2,4(1H,3H)-dione derivatives. researchgate.net |
Mechanisms of Cell Cycle Arrest and Apoptosis Induction
Quinazoline derivatives induce their anticancer effects not only by inhibiting proliferation but also by triggering cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net One novel quinazoline derivative, 04NB-03, was found to induce G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells. nih.govresearchgate.net This effect was mediated by the accumulation of reactive oxygen species (ROS). nih.govresearchgate.net
Another study on a 2,4-disubstituted quinazoline derivative, Sysu12d, revealed that it down-regulates c-myc and nucleolin expression, leading to the activation of p53 and subsequent cancer cell apoptosis. nih.gov A separate investigation into new nih.govnih.goveco-vector.comtriazolo[4,3-c]quinazolines identified a compound that induced apoptosis in HCT-116 cells and arrested the cell cycle in the S and G2/M phases. nih.gov This was associated with an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, a spiro-quinazolinone derivative was shown to induce G0/G1 cell cycle arrest and apoptosis in leukemia stem-like cells by down-regulating survivin and Bcl2. researchgate.net
Antimicrobial Activities
In addition to their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents, addressing the growing challenge of antibiotic resistance. nih.govnih.gov
Antibacterial Efficacy and Mechanistic Investigations (e.g., against Staphylococcus aureus, MRSA, phytopathogenic bacteria)
Derivatives of quinazoline have shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.goveco-vector.comcsic.esnih.govnih.gov The mechanism of action often involves the inhibition of essential bacterial processes. For instance, some quinoline (B57606) derivatives, which are structurally related to quinazolines, are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. eco-vector.comnih.gov
A novel class of anti-MRSA thiazolylketenyl quinazolinones was developed, with one compound (TQ 4) exhibiting excellent inhibition against MRSA with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. nih.gov This compound was found to disrupt membrane integrity and block DNA replication. nih.gov Furthermore, it showed a synergistic effect with the antibiotic cefdinir (B1668824) by allosterically modulating penicillin-binding protein 2a (PBP2a), a key enzyme in MRSA resistance. eco-vector.comnih.gov
Quinazoline derivatives have also been found to be effective against phytopathogenic bacteria. Certain derivatives containing a 1,2,4-triazole (B32235) thioether moiety showed potent inhibition against Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, and Ralstonia solanacearum, with efficacy greater than the commercial agrobactericide Bismerthiazol. mdpi.com
The following table displays the antibacterial activity of selected quinazolinone derivatives:
| Compound | Bacterial Strain | Activity/Measurement |
| TQ 4 | MRSA | MIC: 0.5 µg/mL |
| Compound 10 | MRSA | MIC50: 11.44 µM |
| Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate | Xanthomonas axonopodis pv. Citri | EC50: 46.9 µg/mL |
| Data compiled from various studies. mdpi.comnih.govnih.gov |
Antiviral Spectrum and Inhibition Mechanisms
The quinazoline core is a recognized pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses. While specific data on the antiviral spectrum of 2-(Quinazolin-4-yl)acetonitrile is limited, research on related 4-substituted quinazolines provides insights into their potential antiviral effects.
Studies on 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have demonstrated their potential against the Tobacco Mosaic Virus (TMV). Several of these compounds exhibited moderate to good antiviral activity, with some showing superior protection against TMV in vivo compared to the commercial antiviral agent Ribavirin. nih.gov Structure-activity relationship studies of these 4-thioquinazoline derivatives indicated that the nature of the substituent on the chalcone moiety significantly influenced their antiviral efficacy. nih.gov
In the context of human viruses, a series of 4-anilinoquinazoline (B1210976) derivatives were synthesized and evaluated as potential inhibitors of the c-myc promoter G-quadruplex, a structure implicated in cancer but also a potential target for antiviral therapies. The introduction of an aniline (B41778) group at the 4-position of the quinazoline ring, along with side chains containing terminal amino groups, was found to enhance their binding affinity and stabilizing ability to G-quadruplex DNA. sci-hub.box This suggests that 4-substituted quinazolines can be designed to interact with specific nucleic acid structures, a mechanism that could be exploited for antiviral drug development.
Furthermore, research on quinazolinone derivatives has identified compounds with potent activity against Zika and Dengue viruses. nih.gov Although these compounds are structurally distinct from this compound, this research underscores the versatility of the quinazoline scaffold in generating antiviral leads.
The mechanism of action for many antiviral quinazoline derivatives involves the inhibition of viral enzymes or interference with viral replication processes. For instance, some quinazoline-based compounds have been investigated as inhibitors of viral proteases, which are essential for the viral life cycle. The ability of the quinazoline scaffold to be readily functionalized at various positions, including the 4-position, allows for the fine-tuning of its interaction with specific viral targets. Further research is needed to specifically explore the antiviral spectrum and inhibition mechanisms of this compound.
Table 2: Antiviral Activity of Selected 4-Substituted Quinazoline Derivatives
| Compound ID | Target Virus | EC50 (μg/mL) | Reference |
| M2 | Tobacco Mosaic Virus (TMV) | 138.1 | nih.gov |
| M6 | Tobacco Mosaic Virus (TMV) | 154.8 | nih.gov |
| Ribavirin (Reference) | Tobacco Mosaic Virus (TMV) | 436.0 | nih.gov |
Antiparasitic Activities
Efficacy against Leishmania donovani (in vitro and preclinical models)
Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, is a severe and often fatal disease if left untreated. wikipedia.org The search for new, effective, and less toxic antileishmanial drugs is a global health priority. The quinazoline scaffold has emerged as a promising starting point for the development of novel antileishmanial agents.
One study identified N²,N⁴-disubstituted quinazoline-2,4-diamines with EC₅₀ values in the single-digit micromolar or high nanomolar range against intracellular L. donovani amastigotes. acs.org A lead compound from this series demonstrated a 37% reduction in liver parasitemia in a murine model of visceral leishmaniasis when administered intraperitoneally. acs.org
Further refinement of the structure-activity relationship revealed that quinazoline-2,4-diamines with aromatic substituents at both the N² and N⁴ positions exhibited potent in vitro antileishmanial activity, although with relatively low selectivity. nih.govnih.gov Conversely, compounds with small alkyl groups at either the N² or N⁴ position generally showed lower potency but were less toxic to a murine macrophage cell line, indicating a better selectivity index. nih.govnih.gov
Another study on 2,3-disubstituted-4(3H)-quinazolinones reported significant in vitro antileishmanial activity against a Leishmania donovani strain. All synthesized compounds displayed appreciable activity, with some showing significantly lower IC₅₀ values than the standard drug miltefosine. researchgate.net One compound, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, was found to be approximately 250 times more active than miltefosine. researchgate.net
These findings collectively highlight the importance of the substitution pattern on the quinazoline ring for antileishmanial efficacy. The presence of a cyanomethyl group at the 4-position in this compound introduces a unique electronic and steric profile that could potentially interact favorably with leishmanial targets. However, without direct experimental evaluation, its efficacy remains speculative.
Table 3: In Vitro Efficacy of Selected Quinazoline Derivatives against Leishmania donovani
| Compound | EC₅₀ (µM) against intracellular amastigotes | Selectivity Index (SI) | Reference |
| N⁴-benzyl-N²-(4-chlorobenzyl)quinazoline-2,4-diamine | 0.4 - 1.1 (typical range for N²,N⁴-diaryl derivatives) | < 10 | nih.govnih.gov |
| N²-benzyl-N⁴-isopropylquinazoline-2,4-diamine | Lower potency than diaryl derivatives | Higher SI than diaryl derivatives | nih.govnih.gov |
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | 0.0128 µg/mL (IC₅₀) | Not reported | researchgate.net |
| Miltefosine (Reference Drug) | 3.1911 µg/mL (IC₅₀) | Not applicable | researchgate.net |
Efficacy against Trypanosoma cruzi (in vitro and preclinical models)
Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. The current treatments have limitations, including significant side effects and variable efficacy, especially in the chronic phase of the disease. Consequently, there is an urgent need for new therapeutic agents. The quinazoline scaffold has been investigated as a potential source of new antitrypanosomal drugs.
While specific studies on the efficacy of this compound against T. cruzi are not available in the reviewed literature, research on other quinazoline derivatives has shown promising results. A study published in 2025 described a series of quinazoline compounds with activity against T. cruzi. A lead compound from this series demonstrated partial efficacy in a mouse model of acute Chagas disease. The mechanism of action was identified as the inhibition of the T. cruzi lysyl-tRNA synthetase 1 (KRS1), with the compounds targeting the ATP-binding pocket of the enzyme. This study highlights KRS1 as a druggable target for Chagas disease and establishes the potential of the quinazoline scaffold for this application.
Another research effort focused on tryptanthrins, which contain an indolo[2,1-b]quinazoline-6,12-dione core, and their analogues. These compounds were tested in vitro against T. brucei, a related trypanosome, and showed that electron-withdrawing groups at the 8-position of the tryptanthrin (B1681603) ring system conferred the greatest activity, with the most potent compound having a 50% effective concentration of 0.40 microM. slideshare.net While this is a different species of trypanosome, it suggests that the electronic properties of substituents on the quinazoline ring system can significantly impact antitrypanosomal activity.
The structure-activity relationship of 4-substituted quinazolines is an area of active investigation for various therapeutic targets. The presence of the acetonitrile group at the 4-position of this compound could influence its binding to parasitic enzymes or other targets within T. cruzi. Further research is required to determine the specific efficacy of this compound against T. cruzi in both in vitro and preclinical models.
Central Nervous System (CNS) Activities
Anticonvulsant Properties and GABA-A Receptor Interactions
The quinazoline scaffold is well-established in the field of central nervous system (CNS) research, particularly for its association with anticonvulsant activity. This interest was largely sparked by the discovery of methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, which was used as a sedative-hypnotic and possessed anticonvulsant properties. mdpi.com While direct studies on the anticonvulsant properties of this compound are not prominent in the literature, extensive research on quinazolin-4(3H)-one derivatives provides a strong basis for understanding the potential CNS effects of the broader quinazoline class.
The primary mechanism of action for the anticonvulsant effects of many quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor. mdpi.com The GABA-A receptor is the major inhibitory neurotransmitter receptor in the CNS, and its potentiation leads to a decrease in neuronal excitability, which can suppress seizures. mdpi.com Structure-activity relationship (SAR) studies have identified key structural features of quinazolin-4(3H)-ones necessary for interaction with the GABA-A receptor. These include the quinazolin-4(3H)-one moiety acting as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group at position 4 as a hydrogen bond acceptor. mdpi.com Substituents at positions 2 and 3 are known to influence the pharmacokinetic and anticonvulsant potency of these compounds. mdpi.com
For instance, a study on novel fluorinated quinazolines with substitutions at the 4- and 6-positions demonstrated significant anticonvulsant activity in mouse models. mdpi.com The SAR studies indicated that a substituted amine at the 4-position and a halogen at the 6-position can improve antiepileptic activity. mdpi.com Several of these compounds showed higher potency than the reference drugs methaqualone and valproate. mdpi.com
Another study evaluated a series of 2,3-disubstituted quinazolin-4(3H)-ones for their anticonvulsant potential. mdpi.com The results from a pentylenetetrazole (PTZ)-induced seizure model in mice indicated that many of the tested compounds exhibited potential anticonvulsant activity. mdpi.com The in silico and in vivo data suggested that these compounds act by binding to an allosteric site on the GABA-A receptor. mdpi.com
While these studies focus on quinazolin-4(3H)-ones, where the critical interaction involves the carbonyl group at position 4, this compound has a different substitution pattern at this position. The replacement of the carbonyl or an amino group with a cyanomethyl group would significantly alter the electronic and steric properties at this position, and consequently, its interaction with the GABA-A receptor. Therefore, while the quinazoline scaffold is a known anticonvulsant pharmacophore, the specific activity and mechanism of this compound would require direct experimental investigation.
Table 4: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound Series | Key Structural Features | Anticonvulsant Activity Model | Notable Findings | Reference |
| N-substituted-6-fluoro-quinazoline-4-amines | Substituted amine at C4, fluorine at C6 | scPTZ and MES tests in mice | Some compounds more potent than methaqualone and valproate. | mdpi.com |
| 2,3-disubstituted quinazolin-4(3H)-ones | Varied substituents at C2 and C3 | PTZ-induced seizures in mice | Several compounds showed significant protection against seizures. | mdpi.com |
| N-(4-substitutedphenyl)-4-(4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides | Alkanamide linkage at N3 | ADD Program protocol | Several compounds showed superior anticonvulsant activity compared to the reference drug. | nih.gov |
Modulation of Metabotropic Glutamate (B1630785) Receptors (mGlu7)
Derivatives of the quinazoline scaffold have been investigated for their potential to modulate metabotropic glutamate receptors, specifically the mGlu7 receptor. The glutamatergic system is a key target for therapeutic intervention in neuropsychiatric disorders, and mGlu7 negative allosteric modulators (NAMs) have shown potential for antipsychotic-like activity. nih.govnih.gov
In a study aimed at identifying novel mGlu7 NAMs, a library of compounds was screened, which led to the identification of the quinazolinone chemotype as a promising scaffold. nih.govnih.gov This research resulted in the synthesis and evaluation of several quinazolin-4-one derivatives. One notable compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), demonstrated significant mGlu7 NAM activity with an IC50 value of 6.14 µM. nih.govnih.gov This compound was found to be selective for mGlu7 over other group III mGlu receptors (mGlu4 and mGlu8). nih.govnih.gov
Preclinical studies in animal models indicated that ALX-171 exhibited an antipsychotic-like profile. It was effective in reversing behaviors induced by psychomimetic drugs, such as DOI-induced head twitches and MK-801-induced disruptions in social interaction and cognition. nih.govnih.gov To confirm that these effects were mediated by the mGlu7 receptor, studies were conducted in mGlu7 knockout mice. The deletion of the mGlu7 receptor significantly reduced DOI-induced head twitches, and ALX-171 had no additional effect in these knockout animals, suggesting the compound's action is indeed mGlu7 receptor-specific. nih.gov These findings support the further development of quinazolin-4-one derivatives as potential therapeutic agents for schizophrenia. nih.govnih.gov
Table 1: Activity of Quinazolin-4-one Derivative as mGlu7 Negative Allosteric Modulator
| Compound Name | Structure | Target | Activity (IC50) | Key Findings |
| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | A quinazolin-4-one derivative | mGlu7 | 6.14 µM | Selective over mGlu4 and mGlu8; reverses behaviors in animal models of psychosis. nih.govnih.gov |
Multi-targeting Approaches for Neurodegenerative Disorders (e.g., Alzheimer's disease related enzyme inhibition)
The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry and serves as a foundation for designing multi-target agents against complex neurodegenerative conditions like Alzheimer's disease (AD). inrae.frnih.gov The multifaceted nature of AD necessitates therapeutic strategies that can address multiple pathological pathways simultaneously, including the inhibition of key enzymes, reduction of β-amyloid aggregation, and prevention of tau protein hyperphosphorylation. inrae.frnih.gov
One multi-targeting strategy involves the dual inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). A series of quinazolin-4-one based hydroxamic acids were designed as dual PI3K/HDAC inhibitors. nih.gov The lead compound, 48c , demonstrated high potency against PI3Kγ, PI3Kδ, and HDAC6 enzymes (IC50 < 10 nM) and showed significant antiproliferative activity against various cancer cell lines. nih.gov While initially explored in an oncology context, the inhibition of HDAC6 is also a validated therapeutic target for AD. bohrium.comnih.gov
Another approach has focused specifically on developing selective HDAC6 inhibitors based on the quinazolin-4-one structure for AD treatment. bohrium.comnih.gov Novel quinazolin-4-one derivatives incorporating a hydroxamic acid moiety were synthesized and evaluated. nih.gov The compound (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) emerged as a highly potent HDAC6 inhibitor with an IC50 of 8 nM. nih.gov Another promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) , also selectively inhibited HDAC6 (IC50 = 29 nM). nih.gov In vitro, these compounds promoted neurite outgrowth, increased α-tubulin acetylation (a downstream effect of HDAC6 inhibition), and reduced zinc-mediated β-amyloid aggregation. nih.gov Furthermore, compound 3f significantly improved learning performance in a mouse model of AD. nih.gov
Quinazoline derivatives have also been explored as dual inhibitors of other targets relevant to AD, such as cholinesterases and monoamine oxidases. nih.govjddtonline.info The ability of the quinazoline scaffold to be adapted to hit multiple targets underscores its potential in developing effective treatments for neurodegenerative diseases. inrae.frnih.gov
Table 2: Quinazoline Derivatives as Multi-Target Agents for Neurodegenerative Disorders
| Compound | Target(s) | Activity (IC50) | Therapeutic Approach |
| 48c | PI3Kγ, PI3Kδ, HDAC6 | < 10 nM | Dual PI3K/HDAC Inhibition nih.gov |
| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) | HDAC6 | 8 nM | Selective HDAC6 Inhibition for AD nih.gov |
| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) | HDAC6 | 29 nM | Selective HDAC6 Inhibition for AD nih.gov |
Anti-inflammatory Effects
The quinazoline and quinazolinone scaffolds are integral to the development of compounds with significant anti-inflammatory properties. nih.govmdpi.com Research has demonstrated that various derivatives of this heterocyclic system can effectively reduce inflammation in preclinical models. nih.govmdpi.comnih.gov The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is itself a quinazolinone derivative, highlighting the therapeutic success of this chemical class. mdpi.com
Studies have shown that substitutions on the quinazolinone ring system are crucial for anti-inflammatory activity. For instance, a series of 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (Compound 21 ) showed potent anti-inflammatory activity, with a 32.5% inhibition of edema in animal models. nih.gov This suggests that hybrid molecules, which combine the quinazolinone core with other heterocyclic systems like thiazolidinone, can lead to enhanced anti-inflammatory effects. nih.govmdpi.com
Another area of investigation involves quinazoline derivatives that target the NF-κB (nuclear factor kappa B) signaling pathway, a central mediator of inflammation. nih.gov Researchers developed (4-phenylamino)quinazoline alkylthiourea derivatives as selective inhibitors of NF-κB activation. nih.gov One of the most effective compounds from this series, Compound 19 , potently inhibited the production of the pro-inflammatory cytokine IL-6 with an IC50 of 0.84 µM and also suppressed TNFα production. nih.gov This compound was found to work by blocking the translocation of the NF-κB dimer into the nucleus. nih.gov Such agents are of interest for treating chronic inflammatory diseases where activated macrophages play a key role. nih.gov
Table 3: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound Class/Name | Key Structural Features | Mechanism/Target | In Vitro/In Vivo Finding |
| Thiazolidinone-substituted quinazolinones (Compound 21 ) | 6-bromo, 2-methyl, 3-thiazolidinone-phenyl quinazolin-4-one | Not specified | 32.5% edema inhibition in vivo nih.gov |
| (4-Phenylamino)quinazoline alkylthiourea derivatives (Compound 19 ) | Alkylthiourea chain on a 4-phenylamino quinazoline scaffold | NF-κB pathway inhibitor | Potent inhibition of IL-6 (IC50 = 0.84 µM) and TNFα (IC50 = 4.0 µM) production nih.gov |
| Proquazone | 4-aryl-1-alkyl-quinazolinone | Not specified (NSAID) | Marketed anti-inflammatory drug used for rheumatoid arthritis and osteoarthritis mdpi.com |
Investigation of Molecular Targets and Mechanisms of Action (General)
The quinazoline scaffold's versatility allows its derivatives to interact with a wide array of biological targets, making it a cornerstone in the development of targeted therapies, particularly in oncology. nih.govbiomedres.usresearchgate.net A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, especially Epidermal Growth Factor Receptor (EGFR). nih.govbiomedres.us Several FDA-approved anticancer drugs, including Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that function as EGFR tyrosine kinase inhibitors (TKIs). biomedres.us
Beyond EGFR, quinazoline derivatives have been designed to inhibit other critical cellular targets. Research has identified compounds that act as tubulin polymerization inhibitors, disrupting the formation of the cellular cytoskeleton, which is essential for cell division. mdpi.com This mechanism provides an alternative route to inducing cancer cell death. mdpi.com
More recently, multi-target inhibitors based on the quinazoline framework have been developed. This includes dual inhibitors targeting both PI3K and HDAC, which are crucial enzymes in cell signaling and gene expression regulation. nih.gov Another dual-targeting strategy has focused on co-inhibiting Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), two proteins involved in DNA repair and transcriptional regulation, reflecting a synthetic lethal approach to cancer therapy. semanticscholar.org
The NF-κB signaling pathway, a key regulator of inflammation and cell survival, has also been a target for quinazoline derivatives. nih.gov Specific compounds have been shown to inhibit NF-κB activation, demonstrating potential as anti-inflammatory or anti-cancer agents. nih.gov The broad range of molecular targets highlights the chemical tractability and therapeutic potential of the quinazoline core structure. eco-vector.comsemanticscholar.orgscispace.com
Table 4: General Molecular Targets of Quinazoline Derivatives
| Molecular Target | Mechanism of Action | Example Compound Class | Therapeutic Area |
| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase Inhibition | 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) | Cancer biomedres.us |
| Tubulin | Inhibition of Polymerization | Quinazolinone-amino acid hybrids | Cancer mdpi.com |
| PI3K/HDAC | Dual Enzyme Inhibition | Quinazolin-4-one based hydroxamic acids | Cancer nih.gov |
| PARP1/BRD4 | Dual Protein Inhibition | Quinazolin-4(3H)-one derivatives | Cancer semanticscholar.org |
| NF-κB | Inhibition of Pathway Activation | (4-Phenylamino)quinazoline alkylthiourea derivatives | Inflammation, Cancer nih.gov |
Medicinal Chemistry Principles and Lead Optimization Studies on Quinazoline Acetonitrile Scaffolds
Structure-Activity Relationship (SAR) Derivation for Biological Efficacy
The biological activity of quinazoline (B50416) derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring system. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact potency and selectivity, guiding the design of more effective therapeutic agents.
Analysis of Substituent Effects on Potency and Selectivity
SAR studies have revealed that substitutions at various positions of the quinazoline core can dramatically alter biological activity. For instance, in the context of antibacterial agents, variations on rings 1, 2, and 3 of the 4(3H)-quinazolinone core were systematically investigated to improve activity against S. aureus. acs.org It was found that certain substituents significantly enhanced potency. acs.org
In the pursuit of selective HER2 inhibitors over EGFR, it was discovered that the selectivity depends on the aniline (B41778) moiety at the C-4 position and the substituents at the C-6 position of the quinazoline derivatives. nih.gov Specifically, one compound with a particular substitution pattern exhibited a 240-fold improvement in selectivity for HER2 over EGFR compared to lapatinib. nih.gov
Similarly, for antiproliferative activity, the introduction of different aminoalkyl chains and other modifications at various positions of the quinazoline ring has been explored. researchgate.net These studies help in identifying the optimal structural requirements for biological activity. mdpi.com
Table 1: Impact of Substituents on Quinazoline Activity
| Position of Substitution | Observed Effect on Biological Activity | Target/Application | Reference |
| C-2, C-3, C-6, C-8 | Halogen atoms at C-6 and C-8, and various groups at C-2 and C-3 can improve antimicrobial activities. nih.gov | Antimicrobial | nih.gov |
| C-4, C-6 | The aniline moiety at C-4 and substituents at C-6 influence selectivity for HER2 over EGFR. nih.gov | Anticancer (HER2 inhibitor) | nih.gov |
| Rings 1, 2, and 3 | Systematic variations led to improved activity against S. aureus. acs.org | Antibacterial | acs.org |
| C-4 | Modifications at the C-4 position have been explored for various targeted therapies. nih.gov | Anticancer | nih.gov |
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinazoline-based inhibitors, several key pharmacophoric features have been identified.
The quinazoline ring itself often serves as a core scaffold that anchors the molecule in the binding site of the target protein. researchgate.net For many kinase inhibitors, the nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the kinase domain. nih.gov
For multi-target agents, the design incorporates essential pharmacophores for inhibiting two or more biological targets. nih.gov For example, in the design of dual EGFR and BRAFV600E inhibitors, the quinazolin-4-one moiety was identified as a key pharmacophoric element for EGFR inhibition, while another part of the molecule was designed to interact with BRAFV600E. nih.gov
Hit-to-Lead and Lead Optimization Campaigns
Once a "hit" compound with initial activity is identified from screening, hit-to-lead and lead optimization campaigns are initiated to improve its drug-like properties. This process involves iterative cycles of design, synthesis, and testing. mdpi.comyoutube.com
Design Strategies for Enhanced Biological Activity
Several design strategies are employed to enhance the biological activity of quinazoline acetonitrile (B52724) scaffolds. One common approach is scaffold hopping, where the core structure is modified to explore new chemical space while retaining key binding interactions. nih.gov For instance, thienopyrimidinones were used as a starting point to develop novel quinazolinone inhibitors. nih.gov
Another strategy is the hybridization of pharmacophores, where two or more pharmacophoric elements are combined into a single molecule to create multi-targeting agents. nih.gov This has been successfully applied to develop quinazolin-4-one/3-cyanopyridin-2-one hybrids as dual inhibitors of EGFR and BRAFV600E. nih.gov
Furthermore, the synthesis of a series of derivatives with systematic variations in substituents allows for a thorough exploration of the SAR, leading to compounds with improved potency. acs.orgnih.gov For example, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated as EGFR inhibitors, with the most potent compound showing sub-micromolar activity. nih.gov
Optimization for In Vitro Pharmacokinetic Properties (e.g., metabolic stability, blood-brain barrier permeation)
Optimizing the pharmacokinetic properties of a lead compound is critical for its success as a drug candidate. This includes improving metabolic stability and ensuring adequate penetration across biological barriers like the blood-brain barrier (BBB).
Metabolic Stability:
Efforts to improve metabolic stability often focus on identifying and blocking sites of metabolism. nih.gov For a series of 5-azaquinazolines, extensive studies were conducted to address high aldehyde oxidase (AO) metabolism. nih.gov This involved structural modifications such as C4 truncations and C2 expansions to enhance in vitro human clearance. nih.gov The use of in vitro models like liver microsomes and hepatocytes is standard practice to assess metabolic stability. researchgate.net
Blood-Brain Barrier (BBB) Permeation:
For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. The PAMPA-BBB assay is a common in vitro model used to predict BBB permeability. nih.gov In the development of quinazoline derivatives for Alzheimer's disease, several compounds were designed to have favorable BBB permeation. nih.govnih.gov Studies have shown that factors like lipophilicity and the presence of specific functional groups can influence a compound's ability to cross the BBB. nih.gov
Table 2: In Vitro Pharmacokinetic Optimization of Quinazoline Derivatives
| Pharmacokinetic Parameter | Optimization Strategy | Model System | Outcome | Reference |
| Metabolic Stability | C4 truncations and C2 expansions to reduce aldehyde oxidase metabolism. nih.gov | Human liver microsomes and hepatocytes. nih.gov | Discovery of a more stable 5-azaquinazoline derivative. nih.gov | nih.gov |
| Blood-Brain Barrier Permeation | Rational design of derivatives with favorable physicochemical properties. nih.govnih.gov | PAMPA-BBB assay. nih.gov | Identification of compounds with excellent predicted BBB permeability. nih.gov | nih.govnih.gov |
Rational Design of Multi-Targeting Agents
The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the development of multi-targeting agents that can modulate multiple biological targets simultaneously. nih.gov The quinazoline scaffold has proven to be a versatile platform for the rational design of such agents. nih.govnih.govnih.gov
The design of multi-targeting agents involves incorporating pharmacophoric features necessary for interacting with different targets within a single molecule. nih.gov For example, quinazoline derivatives have been designed to act as dual inhibitors of EGFR and HER2, or as multi-targeting agents for Alzheimer's disease by inhibiting both cholinesterases and β-secretase. nih.govnih.govnih.gov
A recent study detailed the design of quinazolinone N-acetohydrazides as type II multi-kinase inhibitors targeting VEGFR-2, FGFR-1, and BRAF kinases. nih.gov The design strategy involved tailoring the quinazolinone moiety to occupy the front pocket of the kinase binding sites, while a functionalized linker and aryl derivatives were designed to interact with other key regions of the enzymes. nih.gov This approach led to the identification of potent multi-kinase inhibitors. nih.gov
Applications in Advanced Organic Synthesis and Chemical Transformations
Utilization of Acetonitrile (B52724) as a Versatile Synthon in Quinazoline (B50416) Synthesis
The active methylene (B1212753) group in 2-(Quinazolin-4-yl)acetonitrile serves as a powerful nucleophile, enabling its use as a C2-synthon for the elaboration of the quinazoline scaffold. This reactivity is central to building molecular complexity from a pre-formed heterocyclic core.
Researchers have leveraged the reactivity of this active methylene group in condensation reactions with various electrophiles. For instance, the reaction with aldehydes or ketones can lead to the formation of α,β-unsaturated nitrile derivatives, which are themselves versatile intermediates for further transformations, including Michael additions and cycloadditions.
A notable application involves the Thorpe-Ziegler reaction, where the active methylene group can react with the nitrile function of another molecule (or intramolecularly) to form new rings. While specific examples starting directly from this compound are not extensively documented, the reaction of the precursor anthranilonitrile with other active methylene reagents to form quinoline (B57606) and quinazoline derivatives demonstrates the principle's viability within this chemical space. researchgate.net This suggests that under appropriate basic conditions, this compound could dimerize or react with other nitriles to generate more complex, fused heterocyclic systems.
Role in Cascade Reactions and Chemo-Selective Transformations
Cascade reactions, or domino reactions, offer an efficient pathway to complex molecules from simple starting materials in a single pot, minimizing waste and improving atom economy. The multiple functional groups of this compound make it an ideal substrate for such transformations. A hypothetical cascade could be initiated by the reaction of the active methylene group, with the newly formed intermediate undergoing a subsequent intramolecular cyclization involving either the nitrile group or one of the nitrogen atoms of the quinazoline ring.
Chemo-selectivity is another critical aspect of modern organic synthesis. In this compound, selective transformation of the nitrile group without affecting the quinazoline ring, or vice-versa, allows for controlled molecular editing. For example, the selective reduction of the nitrile to an amine would yield 2-(Quinazolin-4-yl)ethanamine, a valuable building block for further derivatization. Conversely, selective reactions on the quinazoline ring, such as N-alkylation or aromatic substitution, while preserving the acetonitrile moiety, are also synthetically valuable.
The synthesis of various quinazoline derivatives often involves multi-step sequences where chemo-selective reactions are crucial. openmedicinalchemistryjournal.combrieflands.com For instance, the synthesis of 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one involves the nucleophilic substitution of a chloromethyl group at the C2 position, a transformation that highlights the ability to selectively functionalize the side chain attached to the quinazoline core. sums.ac.ir This type of selective reaction is directly applicable to the chemistry of this compound, where the active methylene group can be first halogenated and then substituted to introduce a variety of functional groups.
Future Research Perspectives for 2 Quinazolin 4 Yl Acetonitrile Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 2-(Quinazolin-4-yl)acetonitrile and its analogs is geared towards greener, more efficient, and economically viable methods. Traditional synthetic routes are often multi-step processes that may require harsh conditions or expensive catalysts. mdpi.com Researchers are now focusing on developing novel methodologies that are not only high-yielding but also environmentally benign.
Key future directions include:
Photocatalysis: Visible-light photocatalysis is emerging as a sustainable alternative to conventional synthetic methods. mdpi.com This technique uses light as a renewable energy source to drive chemical reactions under mild conditions, often employing sensitizers like curcumin (B1669340) with nanoparticles such as titanium dioxide (TiO2) to enhance efficiency. mdpi.com This approach reduces the reliance on toxic reagents and minimizes environmental impact. mdpi.com
Earth-Abundant Metal Catalysis: The use of catalysts based on earth-abundant and non-noble metals, such as manganese, is a promising area. acs.org Manganese(I)-catalyzed reactions, for example, can facilitate the synthesis of quinazoline (B50416) derivatives through acceptorless dehydrogenative coupling, producing only hydrogen and water as byproducts. acs.org This atom-economical approach offers a sustainable route using readily available and less toxic materials. acs.org
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient as they allow the synthesis of complex molecules in a single step from multiple starting materials, minimizing waste and saving time. nih.gov The development of novel nano-catalysts, such as magnetic modified graphene oxide supported with copper, facilitates these one-pot syntheses under solvent-free conditions with the added benefit of easy catalyst separation and recyclability. nih.gov
Table 1: Novel and Sustainable Synthetic Methodologies for Quinazoline Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Visible-Light Photocatalysis | Uses curcumin-sensitized TiO2 and visible light. | Eco-friendly, renewable energy source, mild conditions, high yield (up to 97%). | mdpi.com |
| Manganese(I) Catalysis | Acceptorless dehydrogenative coupling using an earth-abundant metal. | Atom-economical, sustainable, produces only H2 and H2O as byproducts. | acs.org |
| Molecular Iodine Catalysis | Transition-metal-free, uses O2 as a green oxidant. | Economical, green, solvent-free, no aqueous workup required. | mdpi.comrsc.org |
| Nano-Catalyst MCRs | Three-component, one-pot synthesis using a magnetic graphene oxide-copper nano-catalyst. | High efficiency, short reaction times, solvent-free, catalyst is recyclable. | nih.gov |
In-depth Mechanistic Elucidation of Biological Activities
While many quinazoline derivatives have shown potent biological activity, a detailed understanding of their mechanisms of action at the molecular level is often incomplete. Future research must focus on in-depth mechanistic studies to move beyond identifying that a compound is active to understanding how it works. This knowledge is critical for rational drug design and for overcoming challenges like drug resistance.
Future research in this area will likely involve:
Target Identification and Validation: For novel compounds emerging from screening programs, identifying the specific molecular target(s) is a primary goal. Techniques such as affinity chromatography, proteomics, and genetic screening can pinpoint the proteins or pathways with which the compounds interact. For example, while many quinazolines are known EGFR inhibitors, new analogs may interact with other kinases or unrelated targets. researchgate.net
Enzyme Kinetics and Binding Studies: Detailed kinetic studies are needed to characterize the nature of enzyme inhibition (e.g., reversible, irreversible, competitive, non-competitive). nih.gov Techniques like Surface Plasmon Resonance (SPR) can provide real-time data on binding affinity and kinetics. acs.org Understanding how a this compound analog binds to its target, such as the allosteric site of PBP2a in MRSA, is crucial for explaining its efficacy. acs.org
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the ligand-target complex. These structural insights are invaluable for understanding the specific molecular interactions—hydrogen bonds, hydrophobic contacts, etc.—that govern binding and activity. nih.gov
Cellular Pathway Analysis: Research will need to elucidate the downstream effects of target engagement. This includes analyzing changes in signaling pathways, gene expression, and cellular processes like apoptosis and cell cycle progression. nih.gov For instance, studies have shown that some quinazoline derivatives can induce mitochondria-mediated apoptosis and arrest the cell cycle in the G2/M phase. rsc.org
Advancements in Computational Modeling and Predictive Tools
In silico methods have become indispensable in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. nih.gov For this compound chemistry, future research will benefit from the continued advancement and application of computational tools.
Key areas for development include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are used to correlate the physicochemical properties of molecules with their biological activities. nih.gov Future work will focus on developing more robust and predictive QSAR models by incorporating larger, more diverse datasets and employing advanced machine learning algorithms like feed-forward neural networks (FFNN). nih.govcivilica.com These models help in predicting the activity of virtual compounds before their synthesis. nih.gov
Molecular Docking and Dynamics Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Coupled with molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time, these tools can provide detailed insights into binding stability and the energetic contributions of specific interactions. frontiersin.org
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development. nih.gov Advanced in silico tools can predict pharmacokinetic parameters, drug-likeness, and potential toxicity, helping to prioritize compounds with favorable profiles for further investigation. nih.govnih.gov
AI- and Machine Learning-Driven Design: The integration of artificial intelligence (AI) and machine learning is set to revolutionize drug design. These technologies can analyze vast datasets to identify novel scaffolds, predict biological activities with high accuracy, and generate new molecular structures with desired properties, accelerating the discovery of next-generation quinazoline acetonitrile (B52724) analogs.
Table 2: Computational Tools in Quinazoline Drug Design
| Computational Tool | Application | Key Metrics/Outputs | Reference |
|---|---|---|---|
| 2D-QSAR | Predicts anticancer potential based on molecular descriptors. | R², R²_adj, Q²_cv, R²_test | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Develops models based on 3D molecular fields (steric, electrostatic) to predict inhibitory potential. | q², r², pIC50 predictions, Contour Maps | frontiersin.orgunar.ac.id |
| Molecular Docking | Predicts ligand-receptor binding modes and affinities. | Binding energy, specific amino acid interactions. | nih.gov |
| Molecular Dynamics (MD) Simulations | Analyzes the stability and dynamics of ligand-protein complexes. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). | frontiersin.org |
| ADMET Prediction | Assesses pharmacokinetic and toxicity properties. | Drug-likeness, metabolic stability, toxicity risk. | nih.govnih.gov |
Exploration of New Therapeutic Applications
While the quinazoline scaffold is well-known for its anticancer properties, particularly as EGFR inhibitors, the structural motif is present in drugs with a wide range of pharmacological activities. nih.govmdpi.com A significant future research perspective for this compound is the systematic exploration of its potential in other therapeutic areas.
Promising areas for investigation include:
Antibacterial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial drugs. nih.gov Quinazoline derivatives have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). acs.org Some analogs are being investigated as inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.govnih.govnih.gov
Antiviral Agents: Certain quinazoline derivatives have demonstrated antiviral activity against viruses such as the cucumber mosaic virus and have been explored for activity against the Hepatitis C virus. mdpi.com Future screening of this compound libraries against a broad panel of viruses could uncover new lead compounds.
Antifungal and Antiparasitic Agents: The quinazoline core has been found in compounds with activity against fungi and parasites, including the protozoan responsible for leishmaniasis. mdpi.commjstjournal.com This suggests a promising avenue for developing new treatments for infectious diseases that disproportionately affect developing nations. mdpi.com
Cardiovascular and CNS Disorders: Some quinazolinedione derivatives have been investigated for therapeutic applications in the cardiovascular field. google.com Additionally, the diverse biological activities reported for quinazolines, such as anticonvulsant and anti-inflammatory effects, suggest potential applications for central nervous system (CNS) disorders. nih.gov
Table 3: Potential New Therapeutic Applications for Quinazoline Analogs
| Therapeutic Area | Potential Mechanism/Target | Supporting Evidence | Reference |
|---|---|---|---|
| Antibacterial | Inhibition of DNA gyrase, Dihydrofolate reductase (DHFR), Penicillin-Binding Proteins (PBPs). | Activity against MRSA and other Gram-positive organisms. | acs.orgnih.govnih.gov |
| Antiviral | Inhibition of viral replication. | Activity against cucumber mosaic virus, Hepatitis C. | mdpi.com |
| Antiparasitic | Activity against Leishmania promastigotes. | N6-(ferrocenmethyl)quinazoline-2,4,6-triamine showed high activity. | mdpi.com |
| Anti-inflammatory | Inhibition of inflammatory pathways. | General bioactivity reported for the quinazoline scaffold. | nih.gov |
| Anticonvulsant | Modulation of CNS targets. | Activity reported for various quinazolinone derivatives. | nih.gov |
Design of Next-Generation Quinazoline Acetonitrile Analogs
The ultimate goal of future research is to design next-generation analogs of this compound with superior properties. This involves rationally modifying the core structure to enhance potency, improve selectivity, overcome drug resistance, and optimize pharmacokinetic profiles.
Strategies for designing new analogs will likely focus on:
Structure-Activity Relationship (SAR) Guided Design: Leveraging data from QSAR and mechanistic studies, researchers can make targeted modifications to the quinazoline scaffold. acs.org For example, 3D-QSAR contour maps can indicate where bulky, electron-donating, or electron-withdrawing groups should be placed to enhance activity. researchgate.net Modifications at the N-3 and C-6 positions of the quinazoline ring have been shown to be critical for EGFR inhibition. nih.gov
Fragment-Based and Hybrid Drug Design: This approach involves combining the this compound core with other pharmacophores known to have desirable biological activities. researchgate.net For instance, integrating fragments from azole derivatives (like imidazole (B134444) or triazole) with the quinazoline scaffold has been explored to create hybrid molecules with potent anticancer activity. sums.ac.ir
Targeting Drug Resistance: A major challenge in cancer therapy is acquired resistance to EGFR inhibitors, often due to mutations like T790M. nih.gov Future design efforts will be explicitly aimed at creating analogs that are effective against both wild-type and mutated forms of the target protein. This may involve designing compounds that can form different interactions within the ATP-binding site to circumvent the effects of the mutation. nih.gov
Bioisosteric Replacement: This strategy involves replacing certain functional groups on the parent molecule with other groups that have similar physical or chemical properties (bioisosteres). This can be used to fine-tune the compound's potency, selectivity, and ADMET properties without drastically altering its interaction with the biological target. For example, replacing a metabolically liable group with a more stable one can improve a compound's half-life.
Table of Compounds
Q & A
Basic: What synthetic strategies are effective for preparing 2-(Quinazolin-4-yl)acetonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves cyclocondensation of anthranilic acid derivatives with nitrile-containing precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity by stabilizing intermediates .
- Catalysts : Bases such as CsF or K₂CO₃ improve yields by facilitating deprotonation steps .
- Temperature : Reactions often proceed at 60–100°C to balance kinetics and side-product formation.
Optimization via Design of Experiments (DoE) is recommended to identify interactions between variables (e.g., solvent/catalyst pairs).
Advanced: How do substituents on the quinazoline ring influence the compound’s reactivity in nucleophilic addition reactions?
Answer:
Electron-withdrawing groups (e.g., halogens) at the quinazoline 2-position increase electrophilicity at the acetonitrile carbon, enhancing nucleophilic attack. For example:
- Mechanistic studies : Use Hammett plots to correlate substituent σ-values with reaction rates .
- Computational modeling : DFT calculations reveal charge distribution changes at the reaction site .
Experimental validation via kinetic assays (e.g., monitoring reaction progress by HPLC) is critical to confirm theoretical predictions .
Data Contradiction: How should researchers resolve discrepancies in reported biological activities of derivatives?
Answer:
Discrepancies may arise from variations in:
- Assay conditions : Differences in cell lines (e.g., adherent vs. suspension cultures) or endpoint measurements (e.g., SRB vs. MTT assays) .
- Compound purity : Validate via HPLC (>95% purity) and NMR to exclude impurities as confounding factors .
Resolution strategies :- Replicate studies under standardized protocols.
- Conduct meta-analyses to identify trends across datasets.
- Perform mechanistic studies (e.g., enzyme inhibition assays) to confirm target engagement .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR identifies quinazoline ring protons (δ 7.5–8.5 ppm) and acetonitrile carbons (δ ~120 ppm). 2D NMR (e.g., HSQC) resolves overlapping signals .
- IR : The nitrile group shows a sharp peak at ~2240 cm⁻¹ .
- Mass spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What mechanistic approaches elucidate interactions with cytochrome P450 enzymes?
Answer:
- Enzyme kinetics : Measure IC₅₀ values using recombinant CYP3A4/5 isoforms and probe substrates (e.g., midazolam) .
- Metabolite identification : LC-MS/MS detects heme adducts or reactive intermediates (e.g., ketene species) .
- Docking simulations : Molecular docking into CYP3A4’s active site predicts binding modes and steric effects .
Experimental Design: How to evaluate pharmacokinetic properties of derivatives?
Answer:
- Metabolic stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .
- In vivo studies : Administer radiolabeled derivatives and track bioavailability using PET imaging or scintillation counting .
Advanced: How can regioselectivity challenges in quinazoline functionalization be addressed?
Answer:
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer cross-coupling reactions to specific positions .
- Metal catalysis : Pd-catalyzed C–H activation with ligands (e.g., phosphines) enhances selectivity for C-2 or C-4 positions .
Validate outcomes via X-ray crystallography or NOE NMR experiments .
Basic: What safety protocols are essential when handling nitrile-containing compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
